N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide
Beschreibung
N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide (hereafter referred to as the target compound) is a quinolinyl oxamide derivative (QOD) featuring a benzodioxol moiety, a naphthalene group, and an ethanediamide linker. It has been identified as a potent inhibitor of falcipain-2, a cysteine protease critical for the survival of Plasmodium falciparum, the malaria parasite . The compound’s structure includes a 1,3-benzodioxol ring (providing electron-rich aromaticity) and a hydroxyethyl-naphthalene substituent, which likely enhances its binding affinity to the enzyme’s active site .
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-17(16-7-3-5-13-4-1-2-6-15(13)16)11-22-20(25)21(26)23-14-8-9-18-19(10-14)28-12-27-18/h1-10,17,24H,11-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHGQUOJZWHYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole with ethanediamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Quinolinyl Oxamide Derivatives (QODs) vs. Indole Carboxamide Derivatives (ICDs)
The target compound is structurally analogous to indole carboxamide derivatives (ICDs), such as N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (Figure 12 in ). Key differences include:
- Core Scaffold: QODs employ a quinoline-oxamide backbone, whereas ICDs use an indole-carboxamide system.
- Binding Interactions : Molecular dynamics simulations suggest QODs (e.g., the target compound) occupy a larger hydrophobic pocket in falcipain-2 due to their naphthalene group, compared to ICDs’ biphenyl moiety .
- Bioactivity: QODs exhibit enhanced inhibition kinetics against falcipain-2, with IC₅₀ values in the nanomolar range, while ICDs show micromolar activity .
Table 1: Structural and Functional Comparison of QODs and ICDs
Comparison with Naphthalene-Containing Amides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () share the naphthalene moiety but differ in functionalization:
- Linker Groups : The target compound uses an ethanediamide linker, while derivatives employ triazole-acetamide chains.
- Synthesis : The target compound’s synthesis likely involves amide coupling, whereas triazole-containing analogs are synthesized via 1,3-dipolar cycloaddition (click chemistry) .
- Bioactivity : Triazole derivatives in focus on antimicrobial activity, whereas the target compound targets falcipain-2, highlighting scaffold-dependent selectivity.
Table 2: Naphthalene-Containing Amides
Benzodioxol-Containing Analogs
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Shares a benzamide core but lacks the naphthalene group. Its N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, unlike the target compound’s enzyme-inhibitory role .
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (): Contains benzodioxol and naphthalene but uses a propenylamine linker instead of ethanediamide, likely altering pharmacokinetics .
Key Structural Determinants of Activity
- Benzodioxol Ring : Enhances aromatic stacking in enzyme active sites (common in falcipain inhibitors) .
- Naphthalene Group : Increases hydrophobicity and binding affinity compared to smaller aryl groups (e.g., phenyl in ICDs) .
- Ethanediamide Linker : Provides conformational flexibility and hydrogen-bonding capacity, critical for protease inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
